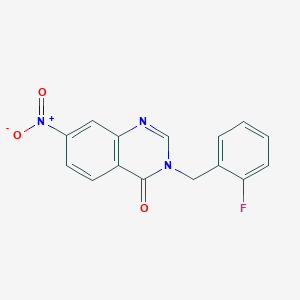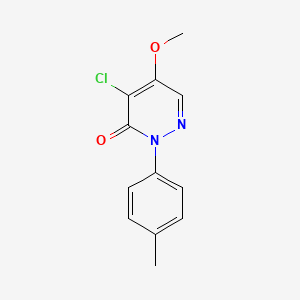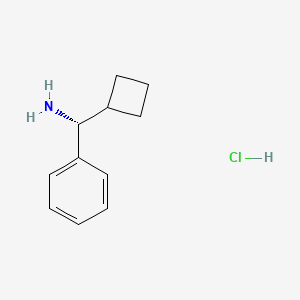
(R)-Cyclobutyl(phenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylmethanamines are a class of compounds containing a phenyl ring directly bonded to an amine. Cyclobutyl(phenyl)methanamine would have a cyclobutyl group (a four-carbon ring) attached to the nitrogen of the amine . The hydrochloride refers to the presence of a hydrochloride group, which is often added to improve the stability of the compound .
Molecular Structure Analysis
The molecular structure of “®-Cyclobutyl(phenyl)methanamine hydrochloride” would consist of a cyclobutyl group (a ring of four carbon atoms), a phenyl group (a ring of six carbon atoms), and an amine group (a nitrogen atom with a pair of electrons). The “R” indicates the configuration of the chiral center at the carbon attached to the amine .Chemical Reactions Analysis
The chemical reactions of amines can be quite diverse, including reactions with acids to form salts, reactions with ketones to form imines, and reactions with alkyl halides to form secondary and tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Amines, for example, can form hydrogen bonds and are often soluble in water . The presence of the phenyl and cyclobutyl groups could affect the compound’s solubility, boiling point, and other properties .Aplicaciones Científicas De Investigación
Pharmacological Research
Chemical inhibitors of cytochrome P450 isoforms play a crucial role in drug metabolism and potential drug-drug interactions. The selectivity and potency of these inhibitors are essential for understanding the metabolic pathways of various drugs and predicting interactions. While the specific compound "(R)-Cyclobutyl(phenyl)methanamine hydrochloride" was not mentioned, research in this area highlights the importance of studying chemical inhibitors for improving drug safety and efficacy (Khojasteh et al., 2011).
Environmental Science
The environmental impact and degradation pathways of various compounds, including pharmaceuticals and personal care products, have been extensively studied. For instance, the occurrence, toxicity, and environmental degradation of triclosan, a widely used antimicrobial agent, have been reviewed, highlighting the environmental persistence and potential toxic effects of such compounds. This research underscores the need for investigating the environmental fate of chemical compounds, including cyclobutyl(phenyl)methanamine derivatives (Bedoux et al., 2012).
Biochemistry and Molecular Biology
The synthesis and application of adsorbents containing cyclodextrins have been reviewed, emphasizing their use in chromatographic separations and wastewater treatment. Cyclodextrins' ability to form inclusion complexes with various molecules through host-guest interactions makes them valuable in separation science and environmental protection. Research in this domain could provide insights into designing new materials for the selective adsorption and removal of contaminants, including potentially hazardous chemical compounds (Crini & Morcellet, 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(R)-cyclobutyl(phenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11(10-7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLJOPKUMMRSZ-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

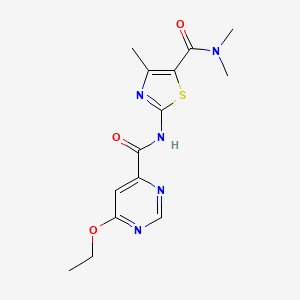
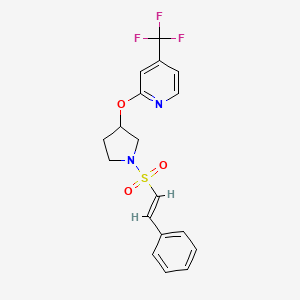
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)
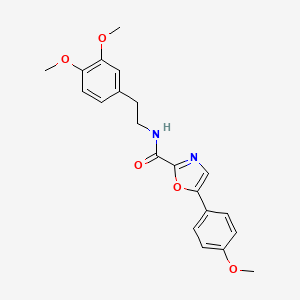
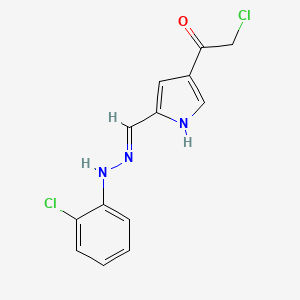
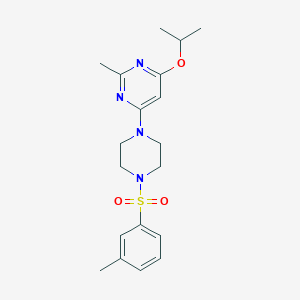
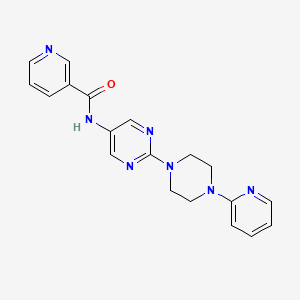
![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511272.png)

![Methyl 4-[4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl]benzoate](/img/structure/B2511277.png)
